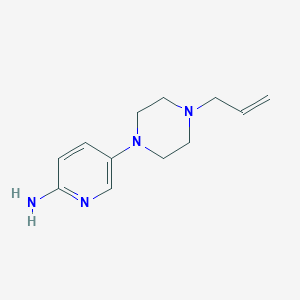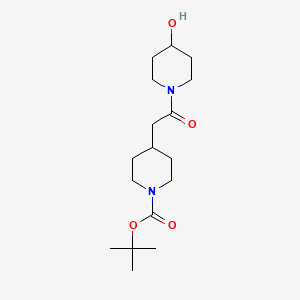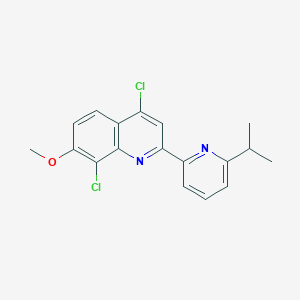![molecular formula C16H15BrN2O B8412507 8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B8412507.png)
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups at the bromo position .
Wissenschaftliche Forschungsanwendungen
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-8-ylamine
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
- 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine
Uniqueness
8-(Benzyloxy)-6-bromo-2,3-dimethylimidazo[1,2-a]pyridine is unique due to the presence of both benzyloxy and bromo groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H15BrN2O |
|---|---|
Molekulargewicht |
331.21 g/mol |
IUPAC-Name |
6-bromo-2,3-dimethyl-8-phenylmethoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H15BrN2O/c1-11-12(2)19-9-14(17)8-15(16(19)18-11)20-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
CVQJKRFLJGJENU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=C(C=C(C2=N1)OCC3=CC=CC=C3)Br)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride](/img/structure/B8412448.png)
![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B8412449.png)





![6-methoxy-8-methyl-2H-[1]benzothiopyran-4-one](/img/structure/B8412483.png)

![5H-Pyrimido[5,4-b]indole-2-amine](/img/structure/B8412502.png)

